molecular formula C8H9ClO4S2 B1417762 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride CAS No. 1099632-50-4

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1417762
CAS No.: 1099632-50-4
M. Wt: 268.7 g/mol
InChI Key: HFRRPNALBUTUND-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of 4-(Ethanesulfonyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions.

    Major Products: The major products depend on the nucleophile used in the substitution reactions. For example, reacting with an amine would yield a sulfonamide.

Scientific Research Applications

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride groups are highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate esters. These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

4-(Ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its specific reactivity and the ability to introduce ethylsulfonyl groups into target molecules, which can be advantageous in certain synthetic applications.

Properties

IUPAC Name

4-ethylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRPNALBUTUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099632-50-4
Record name 4-(ethanesulfonyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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